molecular formula C15H14FN3O3 B056288 Pyridoxal 3-fluorobenzoyl hydrazone CAS No. 116324-91-5

Pyridoxal 3-fluorobenzoyl hydrazone

Cat. No. B056288
M. Wt: 303.29 g/mol
InChI Key: SCFKJPCSQNTFNS-NTUHNPAUSA-N
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Description

Pyridoxal 3-fluorobenzoyl hydrazone is a research compound. It has a molecular formula of C15H14FN3O3 and a molecular weight of 303.29 g/mol .


Synthesis Analysis

Hydrazones, such as Pyridoxal 3-fluorobenzoyl hydrazone, can be synthesized by combining suitable aldehydes with hydrazides . The synthesis of hydrazones can be achieved through various approaches including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of Pyridoxal 3-fluorobenzoyl hydrazone consists of 15 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Hydrazones, including Pyridoxal 3-fluorobenzoyl hydrazone, are known to undergo post-synthetic modifications in reactions with aldehydes . The reaction profiles and times can be monitored using chemometric analysis .


Physical And Chemical Properties Analysis

Pyridoxal 3-fluorobenzoyl hydrazone has a molecular weight of 303.28800 and a density of 1.34g/cm3 .

Scientific Research Applications

  • Pyridoxal 3-fluorobenzoyl hydrazone (PmFBH), along with other analogs, has been studied for its iron chelation properties. These compounds are primarily neutral at physiological pH, which allows them to pass through cell membranes and access intracellular iron pools, potentially making them suitable for oral iron chelation therapy (Richardson et al., 1990).

  • The stability of Pyridoxal 3-fluorobenzoyl hydrazone and its analogs in various pH environments has been analyzed. These compounds remain stable at physiological pH but undergo hydrolysis in strongly acidic or basic solutions. This stability is crucial for their effectiveness as orally administered chelators (Richardson et al., 2005).

  • Pyridoxal 3-fluorobenzoyl hydrazone has demonstrated efficacy in reducing iron uptake in hepatocytes, suggesting its potential for iron-chelation therapy. It has shown more effectiveness in reducing iron uptake than in mobilizing hepatocyte iron (Baker et al., 1992).

  • In a study focusing on the iron chelation of various ligands including Pyridoxal 3-fluorobenzoyl hydrazone, it was found that these compounds bind calcium(II) weakly and magnesium(II) slightly more strongly. They also bind zinc(II) significantly, suggesting a potential for selective chelation at physiological pH (Richardson et al., 1989).

  • Pyridoxal 3-fluorobenzoyl hydrazone, among other hydrazones, has been evaluated for its potential to stimulate iron release from macrophages, reticulocytes, and hepatocytes. This study highlights its role in mobilizing iron in various cell types (Ponka et al., 1988).

Safety And Hazards

While specific safety and hazard information for Pyridoxal 3-fluorobenzoyl hydrazone is not available in the search results, it’s known that hydrazines are highly toxic and can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death .

Future Directions

Hydrazones, including Pyridoxal 3-fluorobenzoyl hydrazone, have shown potential in the field of medicinal chemistry due to their broad spectrum of biological activities . They have been evaluated for their antimycobacterial activity and have shown promising results . Therefore, they are considered promising candidates for future developments of antitubercular drugs .

properties

IUPAC Name

3-fluoro-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-9-14(21)13(11(8-20)6-17-9)7-18-19-15(22)10-3-2-4-12(16)5-10/h2-7,20-21H,8H2,1H3,(H,19,22)/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZPGNKEAITVCX-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877726
Record name Pyridoxal m-Fluorophenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxal 3-fluorobenzoyl hydrazone

CAS RN

116324-91-5
Record name Pyridoxal 3-fluorobenzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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